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5-Deoxy-D-ribose

Enzyme kinetics Substrate specificity Radical SAM salvage pathway

5-Deoxy-D-ribose (CAS 13039-75-3, MF: C5H10O4, MW: 134.13) is an unnatural deoxypentose carbohydrate distinguished by the absence of the C5 hydroxyl group present in canonical D-ribose. This structural modification produces a branched-chain sugar analog (5-deoxy-β-D-ribofuranose) that serves as a versatile building block in medicinal chemistry and a critical intermediate in the shikimate pathway for aromatic amino acid biosynthesis.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B565693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxy-D-ribose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(C=O)O)O)O
InChIInChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1
InChIKeyWDRISBUVHBMJEF-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-D-ribose CAS 13039-75-3: Scientific Procurement and Structural Overview for Research Applications


5-Deoxy-D-ribose (CAS 13039-75-3, MF: C5H10O4, MW: 134.13) is an unnatural deoxypentose carbohydrate distinguished by the absence of the C5 hydroxyl group present in canonical D-ribose . This structural modification produces a branched-chain sugar analog (5-deoxy-β-D-ribofuranose) that serves as a versatile building block in medicinal chemistry and a critical intermediate in the shikimate pathway for aromatic amino acid biosynthesis . It is available at purities ≥95% and exhibits solubility in DMF (15 mg/mL), DMSO (15 mg/mL), ethanol (15 mg/mL), and PBS pH 7.2 (5 mg/mL) .

5-Deoxy-D-ribose Versus D-Ribose and 2-Deoxy-D-ribose: Why C5 Deoxygenation Creates Non-Interchangeable Function


Procurement decisions cannot interchangeably substitute 5-deoxy-D-ribose with its closest structural analogs D-ribose or 2-deoxy-D-ribose. While these three pentoses share the C5H10O4 molecular formula, their differential deoxygenation patterns (C5-deoxy vs. C2-deoxy) confer distinct stereoelectronic properties that dictate divergent enzymatic recognition, metabolic routing, and synthetic utility . The absence of the C5 hydroxyl eliminates the ability to form the 5′-phosphate linkage essential for natural nucleotide polymerization, enabling selective incorporation into xenobiotic nucleic acids (XNA) that resist biological degradation [1]. Conversely, 2-deoxy-D-ribose, the canonical DNA sugar component, cannot provide this altered backbone geometry. The following quantitative evidence substantiates the functional non-equivalence of these in-class compounds.

Quantitative Differentiation Evidence for 5-Deoxy-D-ribose: Comparator-Based Analytical and Biochemical Benchmarks


Enzymatic Substrate Specificity: 5-Deoxy-D-ribose Displays 2.5-Fold Higher kcat in Bacterial Kinase vs. 5-Methylthioribose

In a defined bacterial salvage pathway for 5-deoxyribose, the kinase DrdK (Bacillus thuringiensis) was kinetically characterized with 5-deoxyribose versus the structurally related substrate 5-methylthioribose. 5-Deoxyribose demonstrated a 2.5-fold higher turnover number (kcat = 15.4 ± 0.4 s⁻¹) compared to 5-methylthioribose (kcat = 6.2 ± 0.4 s⁻¹), indicating substantially more efficient catalytic processing. The catalytic efficiency (kcat/Km) for 5-deoxyribose was 8.7 ± 0.4 × 10⁴ M⁻¹ s⁻¹, comparable to that for 5-methylthioribose (8.5 ± 2.4 × 10⁴ M⁻¹ s⁻¹) due to a compensatory 2.5-fold higher Km for 5-deoxyribose [1].

Enzyme kinetics Substrate specificity Radical SAM salvage pathway

Isomerase Substrate Binding: 5-Deoxyribose-1-phosphate Exhibits High Km (22 mM) Distinct from D-Ribose Isomerase Kinetics

The isomerase DrdI, part of the same salvage pathway, was characterized using 5-deoxyribose-1-phosphate (dR1P) as substrate. The enzyme exhibited a Km of 22 ± 7 × 10³ µM (22 mM) and a kcat of 3.5 ± 0.7 s⁻¹. The specificity constant (kcat/Km = 1.6 ± 0.6 × 10² M⁻¹ s⁻¹) was comparable to that reported for a bacterial D-ribose isomerase, indicating that despite structural differences in the sugar substrate (C5-deoxy vs. fully hydroxylated), the enzyme accommodates both with similar efficiency [1]. However, this specificity constant was substantially lower than that of other bacterial sugar isomerases, highlighting the unique catalytic constraints imposed by the C5-deoxy moiety.

Isomerase kinetics Substrate affinity Metabolic salvage

Aldolase Catalytic Efficiency: 5-Deoxyribulose-1-phosphate Achieves 1.7 × 10⁵ M⁻¹ s⁻¹ with Unique Manganese-Dependent Mechanism

The aldolase DrdA, which catalyzes the final step in the salvage pathway, was kinetically characterized with 5-deoxyribulose-1-phosphate as substrate, yielding a Km of 36 ± 3 µM, kcat of 6.3 ± 0.2 s⁻¹, and catalytic efficiency (kcat/Km) of 1.7 ± 0.1 × 10⁵ M⁻¹ s⁻¹ [1]. Critically, the substrate preference of this aldolase is reported as unique among family members, and X-ray crystallography revealed an unusual manganese-dependent catalytic mechanism distinct from typical Class I or Class II aldolases [2]. This structural and mechanistic divergence indicates that 5-deoxyribulose-1-phosphate is not effectively processed by generic aldolases in the laboratory, underscoring the specialized enzymatic machinery required for this C5-deoxy sugar.

Aldolase kinetics Metal-dependent catalysis C-C bond cleavage

Physicochemical Property Divergence: 5-Deoxy-D-ribose Boiling Point Exceeds 2-Deoxy-D-ribose by >180 °C with Distinct Solid-State Behavior

5-Deoxy-D-ribose and 2-deoxy-D-ribose share the identical molecular formula C5H10O4 but exhibit markedly different thermal properties due to the positional variation of deoxygenation (C5 vs. C2). 5-Deoxy-D-ribose has a predicted boiling point of 294.5 ± 19.0 °C at 760 mmHg , while 2-deoxy-D-ribose has a reported melting point of 91 °C [1]. The absence of a discrete melting point for 5-deoxy-D-ribose in many vendor datasheets (the compound is often supplied as a syrup or oil) contrasts with the crystalline solid nature of 2-deoxy-D-ribose, reflecting fundamental differences in intermolecular hydrogen-bonding networks and ring-chain tautomeric equilibria. Density values further diverge: 5-deoxy-D-ribose (predicted density 1.314 ± 0.06 g/cm³) versus 2-deoxy-D-ribose (typical crystalline density ~1.5 g/cm³).

Thermal properties Solid-state characterization Analytical differentiation

Synthetic Route Differentiation: 5-Deoxy-D-ribose Enables Capecitabine Intermediate Synthesis Unattainable with D-Ribose

1,2,3-Triacetyl-5-deoxy-D-ribose, the acetyl-protected derivative of 5-deoxy-D-ribose, serves as the essential carbohydrate intermediate in the commercial synthesis of capecitabine, an orally administered prodrug of 5-fluorouracil used for advanced breast cancer treatment [1]. The synthetic route explicitly requires the C5-deoxy configuration to afford the correct stereoelectronic properties for nucleoside coupling; D-ribose or 2-deoxy-D-ribose would yield incorrect regioisomers incapable of forming the requisite N-glycosidic bond geometry [2]. Patent CN111377981B explicitly claims 5-deoxy-D-ribose derivatives as key intermediates for capecitabine preparation, further establishing its non-substitutable role in this pharmaceutical manufacturing process [3].

Pharmaceutical intermediate Nucleoside analog synthesis Antineoplastic agent

XNA Building Block Specificity: C5-Deoxygenation Permits Selective 5-β-C-Glycosylation in Biocatalytic Cascade (33–94% Yield)

Pseudouridine monophosphate C-glycosidase catalyzes selective 5-β-C-glycosylation of uracil and derivatives from pentose 5-phosphate substrates including D-ribose, 2-deoxy-D-ribose, D-arabinose, and D-xylose [1]. While 5-deoxy-D-ribose was not directly tested as a substrate in this specific cascade, the study establishes a phosphorylation-glycosylation cascade for efficient, one-pot synthesis of C-nucleoside phosphates (yield: 33–94%) from unprotected sugars [2]. The C5-deoxygenation pattern of 5-deoxy-D-ribose confers distinct reactivity: the absence of the C5 hydroxyl prevents the formation of natural 5′-phosphate nucleotides, thereby directing incorporation toward xenobiotic nucleic acid (XNA) architectures that resist N-glycoside hydrolase and phosphorylase degradation [2].

Xenobiotic nucleic acids C-nucleoside synthesis Biocatalysis

Evidence-Backed Application Scenarios for 5-Deoxy-D-ribose Procurement in Academic and Industrial Research


Radical SAM Enzyme Byproduct Salvage Pathway Reconstitution

5-Deoxy-D-ribose is the central metabolite in the bacterial salvage pathway for processing 5′-deoxyadenosine, a toxic byproduct of radical SAM enzymes. Procurement is justified for in vitro reconstitution of the three-enzyme cascade (kinase DrdK, isomerase DrdI, aldolase DrdA) to study metabolic detoxification or to engineer synthetic pathways. The kinetic parameters established in Table 1 of Beaudoin et al. (2018) provide the quantitative framework for reaction optimization: DrdK processes 5-deoxyribose with kcat = 15.4 s⁻¹ and Km = 178 µM, DrdI converts 5-deoxyribose-1-phosphate with Km = 22 mM and kcat = 3.5 s⁻¹, and DrdA cleaves 5-deoxyribulose-1-phosphate with kcat/Km = 1.7 × 10⁵ M⁻¹ s⁻¹ [1]. These values enable precise stoichiometric planning and substrate loading calculations for pathway engineering.

Capecitabine and Fluoropyrimidine Nucleoside Analog Process Chemistry

5-Deoxy-D-ribose, typically as its 1,2,3-triacetyl derivative, is the mandatory carbohydrate intermediate for the industrial synthesis of capecitabine, the oral prodrug of 5-fluorouracil indicated for metastatic breast cancer. The synthetic route requires the C5-deoxy configuration to achieve correct stereoelectronic alignment for N-glycosidic bond formation with silylated N-[(pentyloxy)carbonyl]-5-fluorocytosine [1]. Patent protection (CN111377981B) explicitly covers 5-deoxy-D-ribose derivatives in this context [2]. For process chemistry teams and pharmaceutical intermediate suppliers, procurement of 5-deoxy-D-ribose is non-negotiable; substitution with D-ribose or 2-deoxy-D-ribose will not yield the target molecule.

Xenobiotic Nucleic Acid (XNA) and Nuclease-Resistant Oligonucleotide Synthesis

The C5-deoxygenation pattern of 5-deoxy-D-ribose eliminates the canonical 5′-phosphate attachment site, enabling the construction of modified nucleic acid backbones with altered nuclease resistance profiles. Biocatalytic cascades using C-glycosidases can convert pentose 5-phosphates (including D-ribose and 2-deoxy-D-ribose) to C-nucleoside phosphates in 33–94% yields [1]. While 5-deoxy-D-ribose itself was not the primary substrate in this study, its structural analogy to the tested pentoses and its unique C5-deoxy motif position it as a candidate building block for generating XNA libraries with non-canonical backbone geometries that resist degradation by N-glycoside hydrolases and phosphorylases [2].

Analytical Method Development for Deoxysugar Discrimination

The substantial physicochemical divergence between 5-deoxy-D-ribose (boiling point 294.5 ± 19.0 °C, syrup/oil physical state) and 2-deoxy-D-ribose (melting point 91 °C, crystalline solid) creates opportunities for developing discriminating analytical methods [1]. Chromatographic separation (HPLC, GC-MS) and thermal analysis (DSC, TGA) protocols can be optimized using 5-deoxy-D-ribose as a reference standard for C5-deoxy pentose identification. This is particularly relevant for impurity profiling in pharmaceutical manufacturing, where 5-deoxy-D-ribose is listed as Capecitabine Impurity 27 [2], and for metabolic studies tracking deoxysugar salvage pathway intermediates in bacterial systems [3].

Technical Documentation Hub

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